5-Cyclopentyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-Cyclopentyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C9H12N2O2 It is characterized by a pyrazole ring substituted with a cyclopentyl group at the 5-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate, which then undergoes cyclization with a suitable carboxylating agent to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopentyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyrazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol derivatives .
Scientific Research Applications
5-Cyclopentyl-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active site residues, while the cyclopentyl group provides hydrophobic interactions, stabilizing the compound within the binding site .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-4-carboxylic acid: Lacks the cyclopentyl group, making it less hydrophobic.
5-Methyl-1H-pyrazole-4-carboxylic acid: Contains a methyl group instead of a cyclopentyl group, affecting its steric and electronic properties.
Uniqueness
5-Cyclopentyl-1H-pyrazole-4-carboxylic acid is unique due to its cyclopentyl substitution, which enhances its hydrophobicity and potentially its binding affinity to certain molecular targets. This makes it a valuable compound for developing new pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
5-cyclopentyl-1H-pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)7-5-10-11-8(7)6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKDKKZXEQCMTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.